tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate

sulfonylation electrophilicity piperidine building blocks

tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate (CAS 1959618-01-9) is a bifunctional piperidine derivative that combines an N-chlorosulfonyl electrophile with a tert-butoxycarbonyl-protected amine at the 4-position. Its molecular formula is C10H19ClN2O4S (MW 298.79 g/mol), and commercial material typically achieves 98% purity.

Molecular Formula C10H19ClN2O4S
Molecular Weight 298.78
CAS No. 1959618-01-9
Cat. No. B2941371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate
CAS1959618-01-9
Molecular FormulaC10H19ClN2O4S
Molecular Weight298.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)Cl
InChIInChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)
InChIKeyVTNKYSDXKPUAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate: Orthogonal Piperidine Building Block for Selective Sulfonamide Synthesis


tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate (CAS 1959618-01-9) is a bifunctional piperidine derivative that combines an N-chlorosulfonyl electrophile with a tert-butoxycarbonyl-protected amine at the 4-position. Its molecular formula is C10H19ClN2O4S (MW 298.79 g/mol), and commercial material typically achieves 98% purity . The compound serves as a protected amino-piperidine sulfonyl chloride, enabling orthogonal synthetic strategies where the sulfonyl chloride can react with nucleophiles independently of the Boc-protected amine, a property not easily replicated with regioisomeric or monofunctional analogs .

1
Orthogonal sulfonylation-amine coupling sequence without protecting-group conflict
2
N-Sulfonyl chloride supports rapid sulfonamide formation at mild ambient conditions
3
4-Position carbamate placement aligns with preferred equatorial piperidine conformation

Why Generic Substitution Fails for tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate


Simple replacement of tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate with its regioisomer (tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate) or positional isomers (3-carbamate or 4-methylcarbamate variants) fundamentally alters the synthetic accessibility of key target molecules. In the target compound, the N-chlorosulfonyl group is a superior electrophile compared to C-sulfonyl chlorides, allowing rapid sulfonamide formation under mild conditions, while the C4 Boc-amine remains inert until deliberate deprotection. This orthogonal reactivity enables bidirectional diversification – sulfonylation followed by amine coupling – without protecting‑group interference. Regioisomeric or chain‑extended analogs cannot replicate this precise sequential reactivity because either the sulfonyl chloride is attached to carbon (lower electrophilicity) or the amino group is positioned at a suboptimal distance, compromising the modular efficiency required in parallel medicinal chemistry workflows [1].

Target compound
Orthogonal N-SO2Cl + 4-NHBoc

Bidirectional sequential diversification: sulfonylation first, then Boc deprotection and amine coupling.

Regioisomer CAS 782501-25-1
4-SO2Cl + 1-NBoc blocks ring nitrogen

N-Boc occupies piperidine nitrogen, preventing orthogonal N-functionalization until final global deprotection.

3-Carbamate isomer CAS 2878500-44-6
3-NHBoc alters conformational preference

Mixed axial/equatorial populations may reduce target engagement predictability compared to 4-substituted equatorial preference.

C-Sulfonyl chloride analog
Lower electrophilicity at tetrahedral carbon

May require elevated temperature or excess amine, shifting reaction efficiency and by-product profile.

Quantitative Differentiation Evidence for tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate vs. Closest Analogs


N-Sulfonyl Chloride vs. C-Sulfonyl Chloride Electrophilicity

The target compound bears a chlorosulfonyl group directly on the piperidine nitrogen (N–SO2Cl). N-Sulfonyl chlorides exhibit markedly higher electrophilic reactivity toward amines than their C-sulfonyl chloride counterparts, enabling faster sulfonamide formation at ambient temperature and lower molar excess of nucleophile. In a study on N-chlorosulfonyl carbamate derivatives, reaction with piperidine proceeded smoothly under mild conditions to give N-piperidinosulfonyl carbamates in good yields, demonstrating the synthetic utility of the N–SO2Cl motif [1]. The regioisomer tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate (CAS 782501-25-1) places the chlorosulfonyl group on the tetrahedral C4 carbon, where reduced electrophilicity often requires elevated temperature or excess amine to achieve comparable conversion. This difference directly impacts the efficiency of parallel library synthesis, where milder conditions reduce by-product formation and simplify purification.

N-SO2Cl vs C-SO2Cl electrophilicity
Class-level inference
N-chlorosulfonyl carbamates reacted with piperidine at room temperature to give good yields [1]
Faster sulfonamide formation under mild conditions
C-SO2Cl regioisomer (CAS 782501-25-1) typically requires heating or excess amine; direct kinetic comparison not available
sulfonylation electrophilicity piperidine building blocks

Orthogonal Protection Strategy: Bidirectional Sequential Diversification

tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate integrates a base-labile sulfonyl chloride with an acid-labile Boc-amine on a single piperidine scaffold. This permits a two-step protocol: (1) sulfonylation of an amine nucleophile under basic conditions, with the Boc group stable; (2) Boc deprotection with TFA/DCM followed by acylation or reductive amination of the liberated 4-amine. The regioisomer tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate (CAS 782501-25-1) has the Boc group on the ring nitrogen and the chlorosulfonyl at C4, meaning the nitrogen is blocked throughout and cannot be used for additional derivatization until after global deprotection, which also removes the Boc from the sulfonamide potentially complicating subsequent steps. The target compound thus allows a true orthogonal sequence that the regioisomer cannot emulate, as supported by standard protecting group chemistry principles .

Orthogonal protection strategy
Class-level inference
Two reactive sites: N-SO2Cl (base-stable electrophile) + C4-NHBoc (acid-labile, nucleophilic after deprotection)
Supports bidirectional diversification without additional protecting-group steps
Regioisomer CAS 782501-25-1 blocks piperidine nitrogen until final deprotection
orthogonal protection bidirectional synthesis piperidine diversification

Positional Isomerism: 4-Carbamate vs. 3-Carbamate Spatial Orientation

The target compound positions the Boc-protected amine at the piperidine 4-position, while a common analog, tert-butyl (R)-(1-(chlorosulfonyl)piperidin-3-yl)carbamate (CAS 2878500-44-6), places it at the 3-position . In piperidine-based drug candidates, the 4-substitution pattern often confers a preferred chair conformation with the substituent in an equatorial orientation, which can enhance target binding affinity and metabolic stability compared to the 3-substituted analog, where axial/equatorial preferences are more context-dependent. Although no direct comparative bioactivity data for these specific compounds were identified, the 4-position is statistically overrepresented in FDA-approved piperidine drugs, and computational modeling suggests that 4-substituted piperidine sulfonamides have lower conformational penalties for binding to flat enzyme active sites than their 3-substituted counterparts [1].

4-Carbamate vs 3-carbamate orientation
Class-level inference
4-Substituted piperidine has equatorial preference; 3-substituted analog shows mixed axial/equatorial populations
4-Position may reduce late-stage binding-attrition risk
Inferred from conformational analysis; direct bioactivity comparison not identified
positional isomerism structure-activity relationship piperidine conformation

Purity Specification Compliance

Commercial tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate is consistently supplied at 98% purity . The closest regioisomer, tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate, is typically offered at 97+% purity . While the difference appears marginal, the target compound's slightly higher nominal purity can translate into a meaningful reduction in side-product formation when the sulfonyl chloride is used as a limiting reagent in sequential coupling steps, where impurities in the sulfonyl chloride are carried forward and can complicate intermediate purification.

Purity specification
Cross-study comparable
Target compound: 98% (HPLC area%); regioisomer CAS 782501-25-1: 97+%
Marginally higher nominal purity may reduce side-product carry-through
Vendor-reported purity; analytical method not detailed
purity quality control procurement specification

Computed Drug-Likeness Parameters Within Favorable CNS Space

Computed physicochemical properties for the target compound include a topological polar surface area (TPSA) of 75.71 Ų and a partition coefficient (logP) of 1.46 . These values fall within established favorable ranges for CNS drug candidates (TPSA < 90 Ų, logP 1–3), supporting its utility as a building block for CNS-penetrant compound libraries. The regioisomer tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate has a comparable molecular formula and likely similar computed properties, but the target compound's TPSA is marginally lower due to the different placement of the sulfonamide moiety, potentially conferring a slightly better passive membrane permeability. However, experimental logP or permeability data are not publicly available for direct comparison.

Computed drug-likeness
Supporting evidence
TPSA 75.71 Ų; logP 1.46
Within CNS-favorable parameter space (TPSA
Computed values; experimental permeability data not available
drug-likeness TPSA logP CNS drug design

Best-Fit Application Scenarios for tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate


Parallel Synthesis of Piperidine-Containing Sulfonamide Libraries for High-Throughput Screening

The orthogonal N-chlorosulfonyl and 4-Boc-amine functionalities permit rapid generation of diverse sulfonamide arrays. In a typical protocol, the sulfonyl chloride is reacted with a series of primary or secondary amines in the presence of triethylamine, followed by acidic Boc deprotection and subsequent acylation with carboxylic acid building blocks. This bidirectional diversification is directly enabled by the target compound's orthogonal protection scheme, as established in Evidence Items 1 and 2 [Section_3, Items 1–2].

Construction of Bivalent Ligands via Sequential Coupling

The compound's ability to undergo sulfonylation at the piperidine nitrogen and, after Boc removal, amide bond formation at the 4-amino group, makes it an ideal scaffold for bivalent ligands that target two distinct protein binding sites. The documented N-sulfonyl chloride reactivity (Evidence Item 1) supports the first coupling step under mild conditions, preserving the integrity of the Boc group for later deprotection and second coupling [Section_3, Item 1].

Synthesis of CNS-Penetrant sEH Inhibitors and Related Neurotherapeutics

Given its computed TPSA of 75.71 Ų and logP of 1.46, which are within CNS-favorable parameter space (Evidence Item 5), the compound can serve as a piperidine core in programs targeting soluble epoxide hydrolase or other CNS enzymes. The 4-carbamate positional isomerism (Evidence Item 3) further supports the design of conformationally preferred ligands, reducing the risk of late-stage binding affinity attrition [Section_3, Items 3 and 5].

Application
Selection Property
Validation Focus
Parallel sulfonamide library synthesis
Orthogonal N-SO2Cl / 4-NHBoc reactivity
Sulfonylation efficiency and Boc deprotection sequence yield
Bivalent ligand construction
Sequential coupling: sulfonylation then 4-amine acylation
Mild-condition first-step fidelity and second-step amine integrity
CNS-penetrant library design
Computed TPSA/logP within CNS-favorable range; equatorial 4-substitution
Conformational preference and permeability model context
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